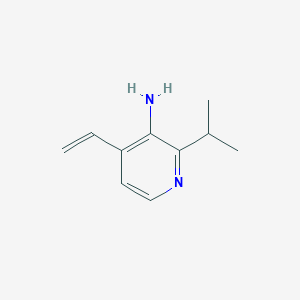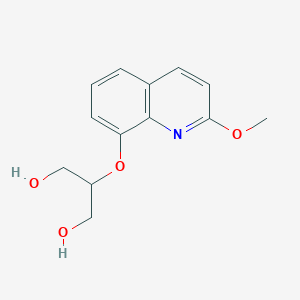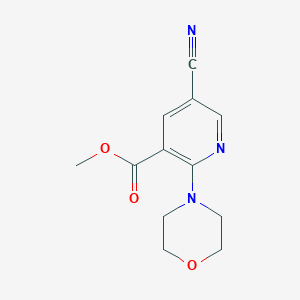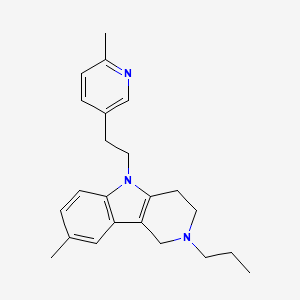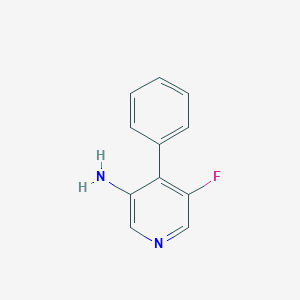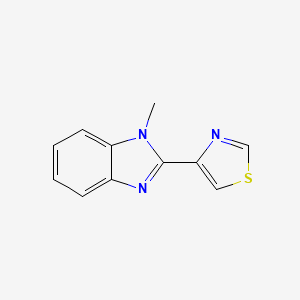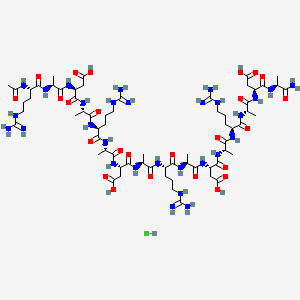
RAD16-I hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAD16-I hydrochloride: is a self-assembling peptide with a nanofibrous morphology. It provides an optimal microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes . This peptide is extensively studied for its potential amyloid-like staining properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: RAD16-I hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid resin support, using protected amino acids. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a dry powder .
Chemical Reactions Analysis
Types of Reactions: RAD16-I hydrochloride primarily undergoes self-assembly reactions. It forms beta-sheet configurations that are stable through pH or temperature variations up to pH 11 and 90°C .
Common Reagents and Conditions: The self-assembly of this compound is induced by changes in environmental conditions, such as pH modification or the addition of salts .
Major Products Formed: The major product formed from the self-assembly of this compound is a three-dimensional network that mimics the extracellular matrix, with fibers in the range of 10–20 nm diameter and mesh sizes about 50–100 nm in diameter .
Scientific Research Applications
Chemistry: RAD16-I hydrochloride is used as a model to check potential amyloid-like staining properties of self-assembling peptide nanofibers .
Biology: It provides a suitable microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes . It is also used in neural tissue engineering for the proliferation, migration, and differentiation of neural stem cells .
Medicine: this compound is used in the development of bioengineered platforms for articular cartilage regeneration . It also has neuroprotective effects and promotes neurogenesis in brain ischemia-reperfusion injury .
Industry: The peptide is used in the production of hydrogels for various biomedical applications, including cell therapeutics, drug delivery, tissue engineering, and wound healing .
Mechanism of Action
RAD16-I hydrochloride exerts its effects through molecular self-assembly. The peptide adopts beta-sheet configurations that form a three-dimensional network mimicking the extracellular matrix . This network provides a suitable microenvironment for cell proliferation and differentiation. The peptide also activates the ERK1/2 and STAT3 pathways, promoting the proliferation, migration, and differentiation of neural stem cells .
Comparison with Similar Compounds
- RAD16-II
- RAD-IV
- EAK16
Comparison: RAD16-I hydrochloride is unique due to its well-studied ionic complementary properties and its ability to form stable beta-sheet configurations under various environmental conditions . Unlike other similar peptides, this compound provides an optimal microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes .
Properties
Molecular Formula |
C66H114ClN29O25 |
|---|---|
Molecular Weight |
1749.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C66H113N29O25.ClH/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69;/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79);1H/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
InChI Key |
PVSONEUSMDGDLQ-ZVJONXDSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C.Cl |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


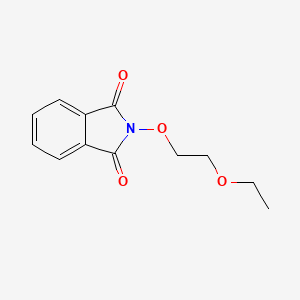
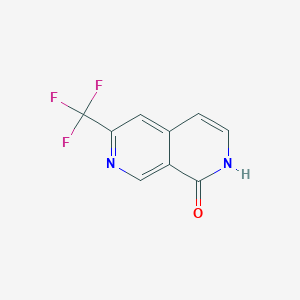

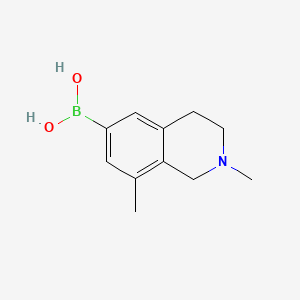
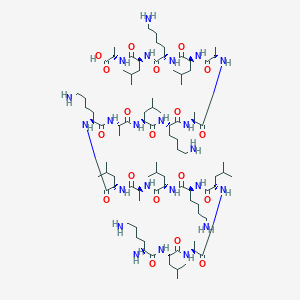
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
